

Stoichiometry and molar excess calculations for Azido-PEG6-acid reactions

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Compound of Interest

Compound Name: Azido-PEG6-acid

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Application Notes and Protocols for Azido-PEG6-acid Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and stoichiometric considerations for the effective use of **Azido-PEG6-acid** in bioconjugation and drug development applications. The bifunctional nature of this reagent, possessing a terminal azide group for "click" chemistry and a carboxylic acid for amide bond formation, makes it a versatile tool for linking molecules of interest.

Overview of Azido-PEG6-acid Chemistry

Azido-PEG6-acid is a hydrophilic linker molecule featuring a hexaethylene glycol spacer that enhances solubility and reduces steric hindrance. Its two key reactive functionalities allow for sequential or orthogonal conjugation strategies.

- **Carboxylic Acid (-COOH):** This group can be activated to react with primary amines (-NH₂) on biomolecules (e.g., proteins, peptides) to form stable amide bonds. A common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or Sulfo-NHS.

- Azide (-N₃): This group partakes in highly efficient and specific "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an alkyne-modified molecule.^[1]

Stoichiometry and Molar Excess Calculations

Proper stoichiometry is critical for achieving high yields and minimizing side reactions. The optimal molar ratios are dependent on the specific substrates and reaction conditions.

Amide Coupling via EDC/NHS Activation

For the coupling of **Azido-PEG6-acid** to an amine-containing molecule, an excess of the activating agents (EDC and NHS) and the PEG linker is generally recommended to drive the reaction to completion.

Reactant	Molar Ratio (relative to Amine)	Purpose
Amine-containing Molecule	1	Limiting Reagent
Azido-PEG6-acid	1.5 - 3 equivalents	Ensure complete modification of the amine
EDC	2 - 5 equivalents	Activate the carboxylic acid
NHS/Sulfo-NHS	2 - 5 equivalents	Stabilize the active ester intermediate

Note: The reaction of NHS-activated molecules with primary amines is most efficient at a pH of 7-8, while the activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.5-7.2.^{[2][3]}

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In a typical CuAAC reaction, it is common to use an excess of the smaller, more easily accessible molecule to ensure the complete conversion of the more complex or precious substrate.

Reactant	Molar Ratio (relative to Limiting Reagent)	Purpose
Azide or Alkyne (Limiting)	1	Typically the more complex biomolecule
Alkyne or Azide (Excess)	2 - 10 equivalents	Drive the reaction to completion
Copper(II) Sulfate (CuSO ₄)	0.1 - 1 equivalent	Source of copper catalyst
Sodium Ascorbate	1 - 5 equivalents	Reducing agent to generate Cu(I) in situ
Ligand (e.g., THPTA)	0.5 - 2 equivalents	Stabilize the Cu(I) catalyst and enhance reaction rate

Note: For bioconjugation, the amount of the azide- or alkyne-containing cargo molecule added should be in approximately a 2-fold excess with respect to the alkyne or azide groups on the biomolecule.^[4]

Experimental Protocols

Protocol for Amide Coupling of Azido-PEG6-acid to a Protein

This protocol describes the conjugation of **Azido-PEG6-acid** to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

- Protein solution in amine-free buffer (e.g., PBS, pH 7.4)
- **Azido-PEG6-acid**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Preparation of Reagents:
 - Prepare a 10 mg/mL stock solution of **Azido-PEG6-acid** in DMF or DMSO.
 - Prepare 100 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO.
- Reaction Setup:
 - In a reaction tube, add the protein solution.
 - Add the desired molar excess of the **Azido-PEG6-acid** stock solution to the protein solution.
 - Add the desired molar excess of the EDC stock solution, followed immediately by the NHS/Sulfo-NHS stock solution.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
- Quenching:
 - Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification:

- Remove unreacted **Azido-PEG6-acid** and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-modified biomolecule (prepared using the protocol above) with an alkyne-containing molecule.

Materials:

- Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
- Alkyne-containing molecule
- Copper(II) Sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Ligand stock solution (e.g., 50 mM THPTA in water)
- Purification system (e.g., size-exclusion chromatography, dialysis)

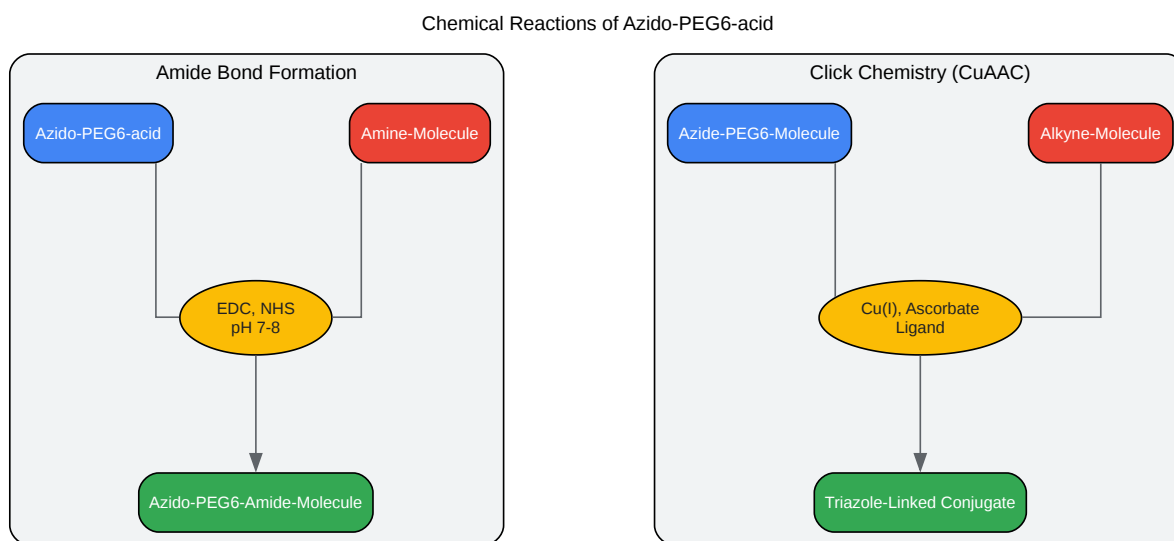
Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of all reagents as listed above. The sodium ascorbate solution should be made fresh.
- Reaction Setup:
 - In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing molecule.
 - In a separate tube, premix the CuSO_4 and ligand solutions.
 - Add the premixed copper/ligand solution to the biomolecule/alkyne mixture.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
- Purification:
 - Purify the resulting conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Visualizations

Chemical Reactions of Azido-PEG6-acid

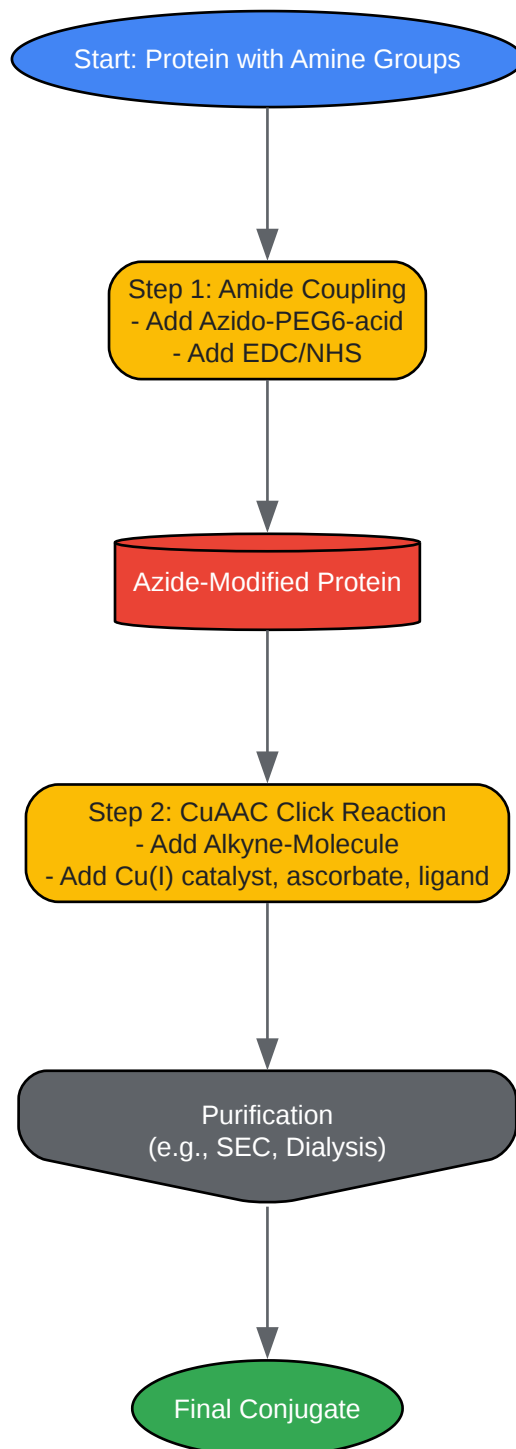


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Caption: Key reactions of **Azido-PEG6-acid**.

Experimental Workflow for Protein Labeling

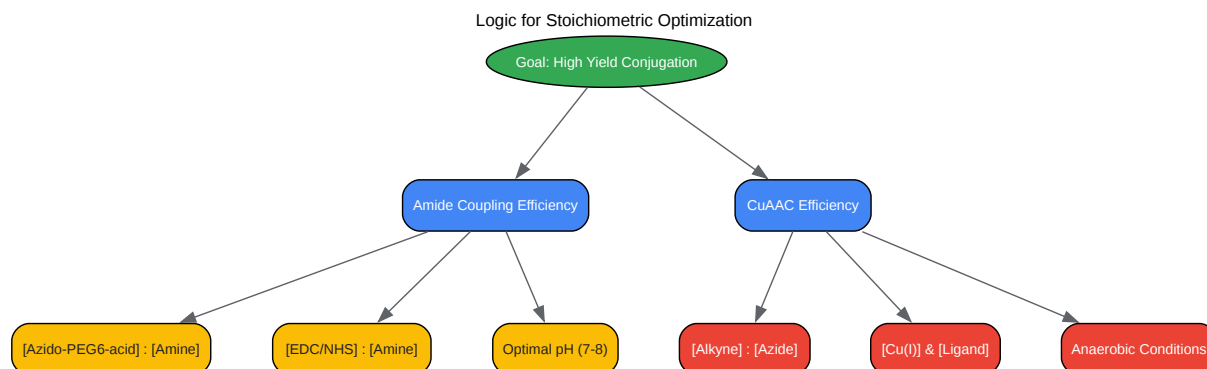
Workflow for Protein Labeling with Azido-PEG6-acid



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Caption: Experimental workflow for protein conjugation.

Logical Relationship for Stoichiometric Optimization



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Caption: Key factors for reaction optimization.

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